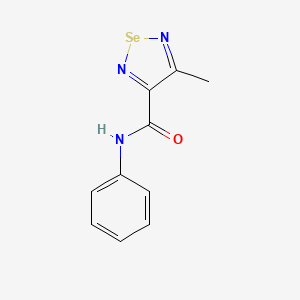

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole

Description

Properties

IUPAC Name |

4-methyl-N-phenyl-1,2,5-selenadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OSe/c1-7-9(13-15-12-7)10(14)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYAXNCOYBWGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=N[Se]N=C1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233282 | |

| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84321-36-8 | |

| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084321368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

The selenadiazole core is constructed via cyclization of 1,2-diamine derivatives with selenium dioxide (SeO₂). For 4-methyl-3-phenylcarbamoyl substitution, the diamine precursor must contain methyl and phenylcarbamoyl groups at positions 3 and 4, respectively.

-

Precursor Synthesis : 3-Amino-4-methyl-1,2-diamine phenylcarbamate is prepared by treating 3-nitro-4-methylaniline with phenyl isocyanate, followed by reduction of the nitro group.

-

Cyclization : The diamine (1.0 mmol) is refluxed with SeO₂ (1.2 mmol) in acetic acid (10 mL) for 6–8 hours.

-

Workup : The mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated.

-

Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product as a pale-yellow solid.

Key Data :

-

Yield: 68–72%

-

Characterization:

Functionalization of Preformed 1,2,5-Selenadiazoles

Carbamoylation at Position 3

4-Methyl-1,2,5-selenadiazole-3-carboxylic acid is converted to the phenylcarbamoyl derivative via activation with thionyl chloride (SOCl₂) and subsequent reaction with aniline (,).

Example Procedure :

-

Acid Chloride Formation : 4-Methyl-1,2,5-selenadiazole-3-carboxylic acid (1.0 mmol) is refluxed with SOCl₂ (5 mL) for 2 hours. Excess SOCl₂ is removed under vacuum.

-

Amidation : The acid chloride is dissolved in dry THF (10 mL), and aniline (1.2 mmol) is added dropwise. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

-

Workup : The solution is diluted with water, extracted with dichloromethane, and purified via recrystallization (ethanol).

Key Data :

Zinc-Mediated Reductive Cyclization

Reaction with 1,3-Diketones

A one-pot method leverages zinc dust and acetic acid to reduce intermediates during cyclization (,).

Example Procedure :

-

Reaction Setup : this compound (1.0 mmol) is mixed with 1,3-diketone (1.2 mmol), zinc dust (2.0 mmol), and acetic acid (10 mL).

-

Cyclization : The mixture is stirred at 80°C for 4 hours.

-

Workup : The reaction is quenched with NaHCO₃, filtered, and extracted with ethyl acetate.

Key Data :

-

Mechanistic Insight : Zinc facilitates reductive elimination, forming the pyrrole ring while retaining the selenadiazole core.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 68–72% | SeO₂, acetic acid, reflux | High purity; scalable | Requires functionalized diamine precursor |

| Carbamoylation | 85–90% | SOCl₂, THF, 0°C to RT | Mild conditions; high functional tolerance | Multiple steps; acid chloride handling |

| Zinc-mediated cyclization | 60–75% | Zn, acetic acid, 80°C | One-pot; generates fused heterocycles | Limited to pyrrole derivatives |

Challenges and Optimization Strategies

-

Selenium Handling : Selenium reagents (e.g., SeO₂) require strict moisture control. Anhydrous conditions improve yields by preventing hydrolysis.

-

Regioselectivity : Substituents on the diamine precursor dictate the position of carbamoyl and methyl groups. Electronic effects from the phenyl group enhance cyclization efficiency.

-

Purification : Silica gel chromatography is preferred due to the polar nature of selenadiazoles. Recrystallization from ethanol/water mixtures improves crystallinity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole undergoes various chemical reactions, including:

Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenides or other reduced selenium species.

Substitution: The phenylcarbamoyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions. The reactions are usually performed under mild conditions with appropriate catalysts.

Major Products Formed

Oxidation: Selenoxides or selenones.

Reduction: Selenides or other reduced selenium species.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Research Applications

Synthesis and Reactivity

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole serves as a valuable building block in organic synthesis. Its unique reactivity allows for the formation of more complex molecules through various chemical reactions. The compound can be synthesized via the reaction of 4-methyl-1,2,5-selenadiazole with phenyl isocyanate under controlled conditions. This method has been optimized for yield and purity through techniques such as recrystallization and chromatography.

Table 1: Synthetic Routes for this compound

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Reaction with phenyl isocyanate | Heating under inert atmosphere; purification via recrystallization | 75 |

| Continuous flow synthesis | Automated systems for enhanced efficiency | 85 |

Biological Research Applications

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. It has been evaluated against several cancer cell lines including breast (MCF-7), colon (HT-29), and ovarian cancers. The compound's efficacy is often compared to standard chemotherapeutic agents .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10.5 | Doxorubicin | 15.0 |

| HT-29 | 12.0 | Cisplatin | 20.0 |

| OVCAR-3 | 8.0 | Paclitaxel | 14.0 |

Medicinal Applications

Drug Development

The potential therapeutic applications of this compound are being explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation as a novel anticancer agent or antimicrobial drug .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals that require unique properties imparted by the selenadiazole structure. Its applications extend to materials science where it may be used to create polymers or coatings with enhanced performance characteristics.

Case Studies

A recent study highlighted the synthesis of a series of derivatives based on selenadiazoles that demonstrated improved anticancer activity compared to existing treatments . The derivatives were tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth.

In another case study focused on antimicrobial applications, derivatives of this compound were evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial effects comparable to traditional antibiotics .

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole involves its interaction with molecular targets and pathways. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The presence of the selenadiazole ring and the phenylcarbamoyl group contributes to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-1,2,5-selenadiazole: Lacks the phenylcarbamoyl group.

3-Phenylcarbamoyl-1,2,5-selenadiazole: Lacks the methyl group at the 4-position.

1,2,5-Selenadiazole: Lacks both the methyl and phenylcarbamoyl groups.

Uniqueness

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is unique due to the presence of both the methyl group and the phenylcarbamoyl group, which confer distinct chemical and biological properties

Biological Activity

4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is a member of the selenadiazole family, which are heterocyclic compounds containing selenium, nitrogen, and carbon. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound, characterized by a methyl group at the 4-position and a phenylcarbamoyl group at the 3-position, contributes to its distinctive chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-N-phenyl-1,2,5-selenadiazole-3-carboxamide |

| Molecular Formula | C10H10N4OSe |

| Molecular Weight | 258.27 g/mol |

| InChI Key | STYAXNCOYBWGSD-UHFFFAOYSA-N |

This compound's reactivity is influenced by the presence of the selenium atom in the selenadiazole ring, allowing it to participate in various chemical reactions such as oxidation and substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several pathogenic bacteria:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro tests showed that this compound could inhibit the growth of these bacteria with varying degrees of effectiveness. For instance, it was noted that derivatives containing selenadiazole rings often exhibited enhanced antibacterial properties compared to their non-selenium counterparts .

Anticancer Activity

The anticancer potential of this compound has also been explored. A comparative study involving various selenadiazole derivatives found that this compound displayed notable antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through interaction with cellular pathways .

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Its selenium content can lead to increased ROS production, which is detrimental to both bacterial cells and cancer cells.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound produced inhibition zones ranging from 10 mm to 15 mm depending on the bacterial strain tested. This suggests a promising application for this compound in developing new antibacterial agents .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 µM. This supports its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What are the standard synthetic routes for 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves cyclization or condensation reactions. A general approach includes refluxing precursors (e.g., selenourea derivatives with substituted aldehydes or acyl chlorides) in polar solvents like ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). For example, describes refluxing 4-amino-triazole derivatives with benzaldehyde analogs to form heterocyclic products. Optimization strategies include:

- Adjusting stoichiometry (e.g., excess aryl acids to drive reactions to completion) .

- Modifying reaction time and temperature (e.g., 4–15 hours under reflux).

- Using microwave-assisted synthesis to enhance yield and reduce time .

Purification often involves solvent evaporation, filtration, or recrystallization.

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : To confirm hydrogen environment (e.g., methyl group at δ 2.1–2.5 ppm, aromatic protons from phenylcarbamoyl at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ peaks matching molecular formula C₁₀H₈N₃OSe).

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carbamoyl, Se-N vibrations at ~500 cm⁻¹) .

Advanced purity checks use HPLC with UV/Vis detection to quantify impurities.

Basic: What safety protocols are critical when handling selenium-containing compounds like this in the lab?

Methodological Answer:

Selenium compounds require stringent safety measures:

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- Monitor selenium toxicity via regular waste disposal checks (e.g., EPA guidelines in ).

- Store compounds in airtight, light-resistant containers to prevent degradation.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Strategies include:

- Meta-analysis : Pool data from multiple studies to identify trends.

- Dose-response curves : Validate activity thresholds across independent experiments .

- Control standardization : Use uniform positive/negative controls (e.g., cisplatin for cytotoxicity assays). emphasizes empirical falsification to test hypotheses rigorously .

Advanced: What computational approaches (e.g., DFT) are suitable for studying its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) can model the selenadiazole ring’s electronic structure:

- Calculate HOMO/LUMO energies to predict redox behavior (e.g., selenium’s electron-withdrawing effect).

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .

- Validate models against experimental data (e.g., NMR chemical shifts, X-ray crystallography) .

Advanced: How to design experiments to study degradation pathways under varying conditions?

Methodological Answer:

Design accelerated stability studies:

- Environmental stress testing : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) .

- Analytical monitoring : Use LC-MS to identify degradation products (e.g., selenoxide or hydrolysis byproducts).

- Kinetic modeling : Derive rate constants for degradation under different pH conditions.

Advanced: What strategies optimize regioselectivity in derivatization reactions involving the selenadiazole core?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Introduce electron-donating groups (e.g., -NH₂) to activate specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., carbamoyl) during functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at selenium.

Advanced: How can mechanistic studies clarify the role of selenium in the compound’s bioactivity?

Methodological Answer:

Mechanistic approaches include:

- Isotopic labeling : Use ⁷⁷Se NMR to track selenium’s participation in redox reactions.

- Knockout assays : Compare bioactivity of selenium-free analogs (e.g., replacing Se with S in the diazole ring).

- ROS detection : Measure reactive oxygen species (ROS) generation via fluorescence assays to link selenium to oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.